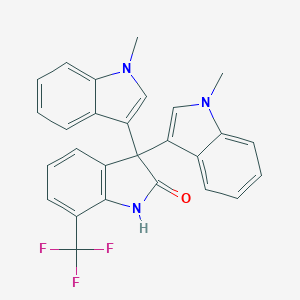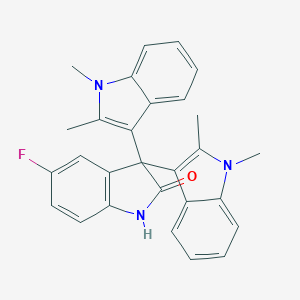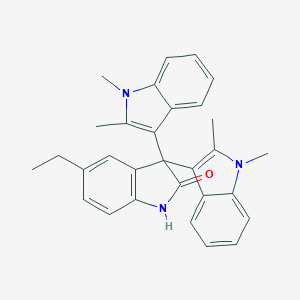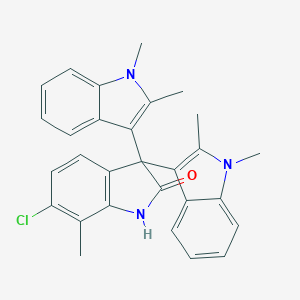![molecular formula C15H16N2OS B307468 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is also known as MPTP and has been studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone have been extensively studied. It has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. Additionally, this compound has been shown to cause oxidative stress and mitochondrial dysfunction in dopaminergic neurons.
実験室実験の利点と制限
The advantages of using 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone in lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease and develop potential treatments. However, the limitations of using this compound include its toxicity and the need for careful handling.
将来の方向性
There are several future directions for research involving 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone. One potential area of research is in the development of new treatments for Parkinson's disease. Additionally, this compound could be used to study the effects of oxidative stress and mitochondrial dysfunction on other neurological disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other scientific fields.
Conclusion:
In conclusion, 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
The synthesis of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone involves the reaction of 4-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield the compound in good purity and yield.
科学的研究の応用
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone has been studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of neuroscience, where this compound has been used to induce Parkinson's disease in animal models. This has allowed researchers to study the disease and develop potential treatments.
特性
製品名 |
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC名 |
1-[6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C15H16N2OS/c1-10-14(11(2)18)13(17-15(19)16-10)9-8-12-6-4-3-5-7-12/h3-9,13H,1-2H3,(H2,16,17,19)/b9-8+ |
InChIキー |
JEIRNADLEPAYAA-CMDGGOBGSA-N |
異性体SMILES |
CC1=C(C(NC(=S)N1)/C=C/C2=CC=CC=C2)C(=O)C |
SMILES |
CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)C |
正規SMILES |
CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(3-bromophenyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307386.png)

![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)


![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)


![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)